N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
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Overview
Description
N,N’-bis(2,4-dimethoxyphenyl)ethanediamide is an organic compound with the molecular formula C18H20N2O6 and a molecular weight of 360.37 g/mol . It is characterized by the presence of two 2,4-dimethoxyphenyl groups attached to an ethanediamide backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4-dimethoxyphenyl)ethanediamide typically involves the reaction of 2,4-dimethoxyaniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production methods for N,N’-bis(2,4-dimethoxyphenyl)ethanediamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,4-dimethoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N,N’-bis(2,4-dimethoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2,4-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-phenylethyl)ethanediamide
- N,N’-bis(2,4,6-trimethoxyphenyl)ethanediamide
- N,N’-bis(2,4-dimethoxyphenyl)oxamide
Uniqueness
N,N’-bis(2,4-dimethoxyphenyl)ethanediamide is unique due to its specific structural features, such as the presence of two 2,4-dimethoxyphenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
21022-18-4 |
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Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N,N'-bis(2,4-dimethoxyphenyl)oxamide |
InChI |
InChI=1S/C18H20N2O6/c1-23-11-5-7-13(15(9-11)25-3)19-17(21)18(22)20-14-8-6-12(24-2)10-16(14)26-4/h5-10H,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
MPFKTEGFBZPVNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)OC |
Purity |
95 |
Origin of Product |
United States |
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